Cas no 5452-37-9 (Cyclooctylamine)

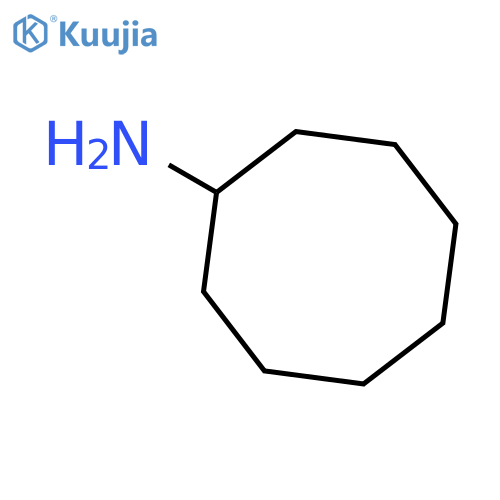

Cyclooctylamine structure

商品名:Cyclooctylamine

Cyclooctylamine 化学的及び物理的性質

名前と識別子

-

- Cyclooctanamine

- Aminocyclooctane

- Cyclooctylamine

- 1-Cyclooctanamine

- anhydrous cyclooctylamine

- CyclooctylaMine 5GR

- CYCLOOCTYLAMINE FOR SYNTHESIS

- Cylcooctylamine

- dl-cyclooctylamine

- Cyclooctylamine(6CI,7CI,8CI)

- NSC 18965

- SKF 23880A

- Cyclooctylamine, 97%

- HE0JPO6GS5

- HSOHBWMXECKEKV-UHFFFAOYSA-N

- FG0R9GS7CM

- NSC20985

- cyclooctyl amine

- Cyclooctylamine, 97+%

- CYC058

- HSOHBWMXECKEKV-UHFFFAOYSA-

- NSC18965

- STL183278

- SBB004245

- 7979AF

- C1223

- D89372

- DTXSID9063900

- AMY14314

- Z104478188

- UNII-HE0JPO6GS5

- Cyclooctylamine, purum, >=98.0% (GC)

- Q5768893

- A936620

- NSC-18965

- SKF-23880A

- CHEMBL1170791

- NS00033113

- 5452-37-9

- SCHEMBL130985

- BDBM50482322

- FT-0624244

- EN300-20435

- F8889-3603

- STR02206

- InChI=1/C8H17N/c9-8-6-4-2-1-3-5-7-8/h8H,1-7,9H2

- AKOS000119421

- EINECS 226-694-7

- SY057104

- MFCD00001748

- CS-0155298

- DB-342529

-

- MDL: MFCD00001748

- インチ: 1S/C8H17N/c9-8-6-4-2-1-3-5-7-8/h8H,1-7,9H2

- InChIKey: HSOHBWMXECKEKV-UHFFFAOYSA-N

- ほほえんだ: N([H])([H])C1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H]

- BRN: 2689120

計算された属性

- せいみつぶんしりょう: 127.1361g/mol

- ひょうめんでんか: 0

- XLogP3: 1.3

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 回転可能化学結合数: 0

- どういたいしつりょう: 127.1361g/mol

- 単一同位体質量: 127.1361g/mol

- 水素結合トポロジー分子極性表面積: 26Ų

- 重原子数: 9

- 複雑さ: 63

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 0.928 g/mL at 25 °C(lit.)

- ゆうかいてん: −48 °C (lit.)

- ふってん: 190 °C(lit.)

- フラッシュポイント: 華氏温度:145.4°f

摂氏度:63°c - 屈折率: n20/D 1.482(lit.)

- PH値: 11.5 (4g/l, H2O, 20℃)

- ようかいど: 10.2g/l

- すいようせい: Soluble in water. 10.2 g/L at 20°C.

- PSA: 26.02000

- LogP: 2.75830

- ようかいせい: 未確定

- じょうきあつ: 0.6±0.4 mmHg at 25°C

Cyclooctylamine セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H227-H314

- 警告文: P210-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501

- 危険物輸送番号:UN 2735 8/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 34

- セキュリティの説明: S26-S36/37/39-S45

-

危険物標識:

- 危険レベル:8

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

- 包装グループ:III

- 包装カテゴリ:III

- リスク用語:R34

- 包装等級:III

- セキュリティ用語:8

- 危険レベル:8

- TSCA:Yes

Cyclooctylamine 税関データ

- 税関コード:2921300090

- 税関データ:

中国税関コード:

2921300090概要:

2921300090の他の環(アルカン、オレフィン、テルペン)モノアミンまたはポリアミン(その誘導体およびその塩を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2921300090他の環化、環化または環化モノアミンまたはポリアミンおよびその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

Cyclooctylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-234468B-1kg |

Cyclooctylamine, |

5452-37-9 | 1kg |

¥52647.00 | 2023-09-05 | ||

| TRC | C272810-25g |

Cyclooctylamine |

5452-37-9 | 25g |

$ 670.00 | 2022-04-28 | ||

| eNovation Chemicals LLC | K09753-1kg |

cyclooctanamine |

5452-37-9 | 98% | 1kg |

$10000 | 2024-06-09 | |

| TRC | C272810-5g |

Cyclooctylamine |

5452-37-9 | 5g |

$ 205.00 | 2022-04-28 | ||

| City Chemical | C1826-100GM |

Cyclooctylamine |

5452-37-9 | 97% | 100gm |

$200.95 | 2023-09-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-234468-25 g |

Cyclooctylamine, |

5452-37-9 | 25g |

¥654.00 | 2023-07-10 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C110604-100G |

Cyclooctylamine |

5452-37-9 | 97% | 100G |

¥2486.45 | 2022-02-24 | |

| Enamine | EN300-20435-50g |

cyclooctanamine |

5452-37-9 | 95% | 50g |

$161.0 | 2023-09-16 | |

| Enamine | EN300-20435-0.1g |

cyclooctanamine |

5452-37-9 | 95% | 0.1g |

$19.0 | 2023-09-16 | |

| Enamine | EN300-20435-5.0g |

cyclooctanamine |

5452-37-9 | 95% | 5.0g |

$26.0 | 2023-07-10 |

Cyclooctylamine 関連文献

-

David A. Paulls,Alan Townshend Analyst 1996 121 831

-

Khrystyna Regeta,Amit Nagarkar,Andreas F. M. Kilbinger,Michael Allan Phys. Chem. Chem. Phys. 2015 17 4696

-

David G. Billing,Andreas Lemmerer CrystEngComm 2007 9 236

-

Xiaohua Li,Qiuqin He,Renhua Fan Org. Chem. Front. 2022 9 4146

-

David A. Paulls,Alan Townshend Analyst 1995 120 467

5452-37-9 (Cyclooctylamine) 関連製品

- 5329-79-3(1-Methylpentylamine)

- 616-24-0(3-Aminopentane)

- 2615-25-0(trans-cyclohexane-1,4-diamine)

- 3114-70-3(Cyclohexane-1,4-diamine)

- 693-16-3(octan-2-amine)

- 63493-28-7(pentan-2-amine)

- 13205-58-8(2-Nonylamine)

- 5452-35-7(cycloheptanamine)

- 6240-90-0((R)-(?)-2-Aminoheptane)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5452-37-9)Cyclooctylamine

清らかである:99%

はかる:25g

価格 ($):206.0